(2E,5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one
Description
(2E,5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound with a thiazole ring structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of the chlorophenyl and nitromethylene groups in its structure contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
(2E,5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c1-14-11(7-15(17)18)19-10(12(14)16)6-8-3-2-4-9(13)5-8/h2-7H,1H3/b10-6+,11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAJTPUFQPKVSK-JMQWPVDRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C[N+](=O)[O-])SC(=CC2=CC(=CC=C2)Cl)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\[N+](=O)[O-])/S/C(=C/C2=CC(=CC=C2)Cl)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-chlorobenzaldehyde with 3-methyl-2-(nitromethylene)-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.
Reduction: The nitromethylene group can be reduced to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Applications
Thiazolidin-4-one derivatives, including the compound , have demonstrated considerable potential as anticancer agents. Recent studies indicate that these compounds can inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression.
Case Studies
- In a study by Qi et al., a series of thiazolidin-4-one analogues were evaluated for their multi-tyrosine kinase inhibitory activity. One compound exhibited an IC50 value of 0.021 µmol L−1 against c-Met kinase, demonstrating potent anticancer properties .
- Another investigation highlighted that certain thiazolidinone derivatives showed significant cytotoxicity against MCF-7 and HepG2 cell lines with IC50 values ranging from 0.24 µM to 1.58 µM .
Summary Table of Anticancer Activity
| Compound | Target Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | MCF-7 | 0.37 | Enzyme inhibition |
| Compound 2 | HepG2 | 0.24 | Microtubule disruption |
| Compound 6 | A549 | 0.041 | Multi-tyrosine kinase inhibition |
Antimicrobial Applications
Thiazolidin-4-one derivatives are also being explored for their antimicrobial properties. Research has shown that these compounds can effectively inhibit bacterial growth and biofilm formation.
Case Studies
- A study highlighted the effectiveness of thiazolidinone derivatives against different bacterial strains, showcasing their potential as new antimicrobial agents .
Summary Table of Antimicrobial Activity
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | Staphylococcus aureus | Good |
Other Therapeutic Potentials
Apart from anticancer and antimicrobial activities, thiazolidin-4-one derivatives have shown promise in various other therapeutic areas:
Anti-diabetic Properties
Some studies suggest that thiazolidinones may exhibit hypoglycemic effects similar to known antidiabetic drugs like pioglitazone .
Anti-inflammatory Effects
Research indicates potential anti-inflammatory properties through the inhibition of COX enzymes, which play a critical role in inflammatory processes .
Summary Table of Other Therapeutic Activities
| Activity Type | Mechanism |
|---|---|
| Anti-diabetic | Hypoglycemic effects |
| Anti-inflammatory | COX enzyme inhibition |
Mechanism of Action
The mechanism of action of (2E,5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Bromophenyl)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one
- 5-[(3-Fluorophenyl)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one
- 5-[(3-Methylphenyl)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one
Uniqueness
The presence of the chlorophenyl group in (2E,5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring .
Biological Activity
The compound (2E,5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. Thiazolidin-4-ones are known for their potential as therapeutic agents against various diseases, including cancer, diabetes, and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiazolidinone ring with substituents that influence its biological activity. The presence of the chlorophenyl and nitromethylidene groups is particularly noteworthy as they play a crucial role in modulating the compound's pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent inhibitory effects on various cancer cell lines:
- IC50 Values : Compounds related to thiazolidin-4-one have shown IC50 values ranging from 0.081 μM to 17.8 μM against different cancer types such as HT-29 and A-549 cells . This indicates a strong potential for development as anticancer agents.
Antimicrobial Activity
Thiazolidin-4-one derivatives have also been evaluated for their antimicrobial properties. The following observations were noted:
- Inhibition Zones : Compounds similar to the target compound displayed inhibition against Gram-positive and Gram-negative bacteria, with notable activity against Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups like chlorine enhances this activity significantly.
Antidiabetic Effects
The thiazolidinone scaffold is recognized for its antidiabetic properties, particularly through activation of PPARγ receptors. Compounds within this class have been linked to improved insulin sensitivity and glucose metabolism .
Antioxidant Activity
Antioxidant assays have shown that some thiazolidinone derivatives possess significant free radical scavenging capabilities. For example, compounds exhibiting high antioxidant activity were identified through ABTS and DPPH assays, indicating their potential role in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is highly dependent on their structural features. Key aspects influencing their efficacy include:
- Substituent Position : The position and nature of substituents on the thiazolidinone ring significantly affect biological activity. For instance, the introduction of halogen groups (like chlorine) at specific positions has been associated with enhanced antimicrobial properties .
- Electronic Effects : Electron-withdrawing groups tend to increase the reactivity of the compound towards biological targets, enhancing its therapeutic potential .
Case Studies
Several studies have focused on synthesizing and evaluating thiazolidinone derivatives:
- Anticancer Evaluation : A study synthesized a series of thiazolidinone compounds and evaluated their anticancer activity against various cell lines. The most active compounds were further analyzed for apoptosis induction mechanisms .
- Antimicrobial Screening : Another study reported on the synthesis of chlorophenyl-substituted thiazolidinones that exhibited potent antibacterial effects against multiple strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
